TLR7 agonist 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7 agonist 16 is a small molecule that targets Toll-like receptor 7 (TLR7), a protein expressed in immune cells and various tumor cells. TLR7 agonists are known for their potential to activate the immune system, making them valuable in vaccine development and cancer immunotherapy .
Preparation Methods
The compound is synthesized by dissolving the precursor in anhydrous methanol, followed by the addition of excess sodium methoxide and heating the reaction mixture at 65°C for one hour . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
TLR7 agonist 16 undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include sodium methoxide and 1-azido-4-chlorobenzene. The major products formed from these reactions are characterized using spectroscopic techniques such as NMR and mass spectrometry .
Scientific Research Applications
TLR7 agonist 16 has a wide range of scientific research applications:
Mechanism of Action
TLR7 agonist 16 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. This binding triggers the induction of a Th1 type innate immune response, leading to the activation of dendritic cells and T-cells. The activation of TLR7 results in the production of pro-inflammatory cytokines and chemokines, enhancing both innate and adaptive immune responses .
Comparison with Similar Compounds
TLR7 agonist 16 is compared with other similar compounds such as imiquimod, resiquimod, and gardiquimod. These compounds share a similar imidazoquinoline structure but differ in their potency and specific immune responses. This compound is unique in its ability to induce a stronger pro-inflammatory response and has shown potential in both vaccine adjuvant and cancer immunotherapy applications .
Properties
Molecular Formula |
C25H29N5O2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
propan-2-yl N-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C25H29N5O2/c1-4-5-10-21-29-22-23(19-8-6-7-9-20(19)28-24(22)26)30(21)15-17-11-13-18(14-12-17)27-25(31)32-16(2)3/h6-9,11-14,16H,4-5,10,15H2,1-3H3,(H2,26,28)(H,27,31) |
InChI Key |
BQVDAUNLITXUAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)OC(C)C)C4=CC=CC=C4N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.